Cas no 1462333-24-9 ({1-(3-methylphenyl)methylcyclopropyl}methanol)
{1-(3-methylphenyl)methylcyclopropyl}methanol Chemical and Physical Properties
Names and Identifiers
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- {1-(3-methylphenyl)methylcyclopropyl}methanol
- (1-(3-methylbenzyl)cyclopropyl)methanol
- Cyclopropanemethanol, 1-[(3-methylphenyl)methyl]-
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- Inchi: 1S/C12H16O/c1-10-3-2-4-11(7-10)8-12(9-13)5-6-12/h2-4,7,13H,5-6,8-9H2,1H3
- InChI Key: ZCLHOCUBAIALNF-UHFFFAOYSA-N
- SMILES: C1(CC2=CC=CC(C)=C2)(CO)CC1
Experimental Properties
- Density: 1.069±0.06 g/cm3(Predicted)
- Boiling Point: 278.3±9.0 °C(Predicted)
- pka: 15.10±0.10(Predicted)
{1-(3-methylphenyl)methylcyclopropyl}methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1844425-0.05g |
{1-[(3-methylphenyl)methyl]cyclopropyl}methanol |
1462333-24-9 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1844425-0.1g |
{1-[(3-methylphenyl)methyl]cyclopropyl}methanol |
1462333-24-9 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1844425-0.25g |
{1-[(3-methylphenyl)methyl]cyclopropyl}methanol |
1462333-24-9 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1844425-0.5g |
{1-[(3-methylphenyl)methyl]cyclopropyl}methanol |
1462333-24-9 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1844425-1.0g |
{1-[(3-methylphenyl)methyl]cyclopropyl}methanol |
1462333-24-9 | 1g |
$943.0 | 2023-06-02 | ||
| Enamine | EN300-1844425-2.5g |
{1-[(3-methylphenyl)methyl]cyclopropyl}methanol |
1462333-24-9 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1844425-5.0g |
{1-[(3-methylphenyl)methyl]cyclopropyl}methanol |
1462333-24-9 | 5g |
$2732.0 | 2023-06-02 | ||
| Enamine | EN300-1844425-10.0g |
{1-[(3-methylphenyl)methyl]cyclopropyl}methanol |
1462333-24-9 | 10g |
$4052.0 | 2023-06-02 | ||
| Enamine | EN300-1844425-1g |
{1-[(3-methylphenyl)methyl]cyclopropyl}methanol |
1462333-24-9 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1844425-5g |
{1-[(3-methylphenyl)methyl]cyclopropyl}methanol |
1462333-24-9 | 5g |
$2443.0 | 2023-09-19 |
{1-(3-methylphenyl)methylcyclopropyl}methanol Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on {1-(3-methylphenyl)methylcyclopropyl}methanol
Recent Advances in the Study of {1-(3-methylphenyl)methylcyclopropyl}methanol (CAS: 1462333-24-9) in Chemical Biology and Pharmaceutical Research
In recent years, the compound {1-(3-methylphenyl)methylcyclopropyl}methanol (CAS: 1462333-24-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropyl and benzyl alcohol moieties, has shown promising potential in various applications, including drug discovery, medicinal chemistry, and biochemical studies. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its synthesis, biological activities, and potential therapeutic applications.
The synthesis of {1-(3-methylphenyl)methylcyclopropyl}methanol has been a focal point of recent studies. Researchers have developed efficient and scalable synthetic routes to produce this compound with high purity and yield. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for the introduction of the cyclopropyl group onto the benzyl alcohol scaffold. This method has been optimized to minimize side reactions and improve overall efficiency, making it suitable for large-scale production. Additionally, advancements in chiral synthesis have enabled the production of enantiomerically pure forms of the compound, which is crucial for studying its stereospecific biological effects.
Biological evaluations of {1-(3-methylphenyl)methylcyclopropyl}methanol have revealed its potential as a modulator of various enzymatic and receptor systems. In vitro studies have demonstrated its ability to inhibit specific cytochrome P450 enzymes, which play a critical role in drug metabolism. This property suggests that the compound could be used as a pharmacophore in the design of drugs targeting metabolic disorders or as a tool compound for studying drug-drug interactions. Furthermore, preliminary in vivo studies have shown that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and moderate half-life, making it a viable candidate for further drug development.
Recent research has also explored the therapeutic potential of {1-(3-methylphenyl)methylcyclopropyl}methanol in various disease models. For instance, studies in neurodegenerative diseases have indicated that the compound may possess neuroprotective effects, possibly through its interaction with specific neurotransmitter systems. Additionally, its anti-inflammatory properties have been investigated in models of chronic inflammation, where it has shown efficacy in reducing pro-inflammatory cytokine levels. These findings underscore the versatility of the compound and its potential applicability in treating a wide range of conditions.
In conclusion, {1-(3-methylphenyl)methylcyclopropyl}methanol (CAS: 1462333-24-9) represents a promising compound in the field of chemical biology and pharmaceutical research. Its unique structural features, combined with its diverse biological activities, make it a valuable subject for ongoing and future studies. Continued research into its synthesis, mechanism of action, and therapeutic applications will likely yield further insights and potentially lead to the development of novel therapeutics. This brief highlights the current state of knowledge and underscores the importance of this compound in advancing the field.
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